2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
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Overview
Description
2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether typically involves multiple steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often employ parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether can be compared with other similar compounds, such as:
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Known for its analgesic activity.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Exhibits good analgesic activity.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Also known for its analgesic properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H18BrClN2O3S |
---|---|
Molecular Weight |
445.8g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)sulfonyl-4-(3-chlorophenyl)piperazine |
InChI |
InChI=1S/C17H18BrClN2O3S/c1-24-17-6-5-15(12-16(17)18)25(22,23)21-9-7-20(8-10-21)14-4-2-3-13(19)11-14/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
NCKRMFQGYOQMMJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Br |
Origin of Product |
United States |
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